N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE
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Overview
Description
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as increased stability and different reaction kinetics compared to its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE typically involves the reaction of deuterated amines with a suitable alkylating agent. One common method is the reaction of 3-aminopropyl-d6 amine with 1,3-dibromopropane under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of deuterated starting materials is crucial, and these are often sourced from specialized suppliers.
Chemical Reactions Analysis
Types of Reactions
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds like alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a tracer in metabolic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The presence of deuterium can alter the reaction kinetics, leading to different metabolic pathways compared to non-deuterated compounds.
Comparison with Similar Compounds
Similar Compounds
N,N/'-BIS(3-AMINOPROPYL)-1,3-PROPANEDIAMINE: The non-deuterated version of the compound.
N,N/'-BIS(3-AMINOPROPYL)-1,4-BUTANEDIAMINE: A similar compound with a different alkyl chain length.
Uniqueness
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE is unique due to the presence of deuterium, which imparts different physical and chemical properties. This makes it particularly valuable in research applications where isotopic labeling is required.
Properties
CAS No. |
1219804-74-6 |
---|---|
Molecular Formula |
C9H24N4 |
Molecular Weight |
200.392 |
IUPAC Name |
N/'-[3-[(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)amino]propyl]-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine |
InChI |
InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2/i1D2,2D2,4D2,5D2,6D2,7D2 |
InChI Key |
ZAXCZCOUDLENMH-JIVOINLISA-N |
SMILES |
C(CN)CNCCCNCCCN |
Synonyms |
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE |
Origin of Product |
United States |
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